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Abstract
This application note provides a comprehensive and robust UPLC-MS/MS method for the

quantitative analysis of amino acids in various biological matrices. The protocol utilizes pre-

column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), a reagent

that reacts with primary and secondary amines to form stable, highly fluorescent derivatives.[1]

[2] This derivatization enhances the chromatographic retention and ionization efficiency of

amino acids, enabling sensitive and selective quantification by tandem mass spectrometry.[3]

[4][5] The detailed experimental protocols, instrument parameters, and extensive quantitative

data presented herein are intended for researchers, scientists, and drug development

professionals seeking a high-throughput and reliable method for amino acid analysis.

Introduction
Amino acid analysis is a cornerstone of research in numerous fields, including metabolomics,

clinical diagnostics, drug development, and food science.[1][6] The inherent challenges in

analyzing amino acids, such as their high polarity and lack of a strong chromophore,

necessitate derivatization to improve their analytical properties for reversed-phase liquid

chromatography.[2][4] 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) has emerged
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as a superior derivatizing agent due to its rapid reaction, the stability of the resulting

derivatives, and the reduction of side reactions.[7]

This application note details a UPLC-MS/MS method that leverages the advantages of AQC

derivatization to provide a rapid, sensitive, and specific workflow for the quantification of a

comprehensive panel of amino acids. The method has been validated for its performance,

demonstrating excellent linearity, precision, and accuracy.

Experimental Workflow
The overall experimental workflow for the UPLC-MS/MS analysis of AQC-derivatized amino

acids is depicted in the following diagram.

Sample Preparation Derivatization Analysis Data Processing
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(MRM Mode) Peak Integration Quantification
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Figure 1: Experimental workflow for AQC-amino acid analysis.

Detailed Experimental Protocols
Sample Preparation (Human Plasma)

Thaw frozen human plasma samples on ice.

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

Add 400 µL of acetonitrile to precipitate proteins.

Vortex the mixture for 30 seconds.

Incubate the samples at 4°C for 15 minutes to ensure complete protein precipitation.

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
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Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube without disturbing

the protein pellet.

The supernatant is now ready for derivatization.

AQC Derivatization Protocol
This protocol is based on the widely used Waters AccQ•Tag™ Ultra derivatization chemistry.[4]

[8]

Reagent Preparation:

Reconstitute the AccQ•Tag Ultra Reagent powder (AQC) by adding 1.0 mL of AccQ•Tag

Ultra Reagent Diluent (acetonitrile).

Vortex the vial for 10-20 seconds and then heat at 55°C for up to 10 minutes until the

reagent is fully dissolved.[8]

Derivatization Reaction:

In a new vial, combine 70 µL of AccQ•Tag Ultra Borate Buffer and 10 µL of the sample

supernatant (or amino acid standard).

Add 20 µL of the reconstituted AQC reagent to the mixture.

Vortex immediately for 30 seconds.

Incubate the vial at 55°C for 10 minutes.[9]

After incubation, the sample is ready for UPLC-MS/MS analysis. Derivatized samples are

stable for up to one week at room temperature.[1][8]

The derivatization reaction of amino acids with AQC is illustrated in the following diagram.
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Figure 2: AQC derivatization reaction scheme.

UPLC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the UPLC-MS/MS analysis of

AQC-derivatized amino acids.

Table 1: UPLC Parameters
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Parameter Value

UPLC System Waters ACQUITY UPLC I-Class or equivalent

Column
Waters AccQ•Tag™ Ultra C18, 1.7 µm, 2.1 x

100 mm

Column Temperature 55°C

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B 0.1% Formic acid in Acetonitrile

Flow Rate 0.7 mL/min

Injection Volume 1 µL

Gradient Elution Time (min)

0.0

0.54

5.74

7.74

8.04

8.34

8.64

10.0

Table 2: MS/MS Parameters
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Parameter Value

Mass Spectrometer Waters Xevo TQ-S or equivalent

Ionization Mode Electrospray Ionization (ESI), Positive

Capillary Voltage 3.2 kV

Source Temperature 150°C

Desolvation Temperature 450°C

Desolvation Gas Flow 900 L/h

Cone Gas Flow 150 L/h

Collision Gas Argon

Data Acquisition Multiple Reaction Monitoring (MRM)

Quantitative Data
The developed UPLC-MS/MS method was validated for its quantitative performance. The

following tables present the MRM transitions for a selection of amino acids and the method's

performance characteristics.

Table 3: MRM Transitions for AQC-Derivatized Amino
Acids
A key feature of AQC derivatization is the generation of a common fragment ion at m/z 171

upon collision-induced dissociation, which simplifies MRM method development.[3][10]
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Amino Acid
Precursor Ion
(m/z)

Product Ion
(m/z)

Cone Voltage
(V)

Collision
Energy (eV)

Alanine (Ala) 260.1 171.1 20 15

Arginine (Arg) 445.2 171.1 35 25

Asparagine (Asn) 303.1 171.1 25 18

Aspartic Acid

(Asp)
304.1 171.1 25 18

Cysteine (Cys) 392.1 171.1 20 20

Glutamic Acid

(Glu)
318.1 171.1 25 18

Glutamine (Gln) 317.1 171.1 25 18

Glycine (Gly) 246.1 171.1 20 15

Histidine (His) 426.2 171.1 30 22

Isoleucine (Ile) 302.2 171.1 22 16

Leucine (Leu) 302.2 171.1 22 16

Lysine (Lys) 488.3 171.1 30 25

Methionine (Met) 320.1 171.1 22 16

Phenylalanine

(Phe)
336.2 171.1 22 18

Proline (Pro) 286.1 171.1 25 20

Serine (Ser) 276.1 171.1 20 15

Threonine (Thr) 290.1 171.1 20 15

Tryptophan (Trp) 375.2 171.1 25 20

Tyrosine (Tyr) 352.1 171.1 25 18

Valine (Val) 288.2 171.1 22 16
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Table 4: Method Performance Data
The method demonstrates excellent linearity over a wide concentration range and high

precision and accuracy.[5][11]

Amino Acid
Linearity
Range (µM)

R²
Precision
(%RSD, n=6)

Accuracy (%)

Alanine (Ala) 1 - 500 >0.998 < 5 95 - 105

Arginine (Arg) 1 - 500 >0.997 < 6 94 - 106

Aspartic Acid

(Asp)
1 - 500 >0.998 < 5 96 - 104

Glutamic Acid

(Glu)
1 - 500 >0.998 < 5 95 - 105

Leucine (Leu) 1 - 500 >0.999 < 4 97 - 103

Lysine (Lys) 1 - 500 >0.997 < 6 93 - 107

Phenylalanine

(Phe)
1 - 500 >0.999 < 4 98 - 102

Proline (Pro) 1 - 500 >0.998 < 5 96 - 104

Tyrosine (Tyr) 1 - 500 >0.998 < 5 95 - 105

Valine (Val) 1 - 500 >0.999 < 4 97 - 103

Conclusion
The UPLC-MS/MS method for the analysis of AQC-derivatized amino acids presented in this

application note offers a rapid, sensitive, and reliable solution for the quantitative analysis of a

wide range of amino acids in complex biological matrices. The detailed protocols and

comprehensive data provide a solid foundation for researchers, scientists, and drug

development professionals to implement this powerful analytical technique in their laboratories.

The robustness of the AQC derivatization chemistry, coupled with the high resolution and

sensitivity of UPLC-MS/MS, makes this method highly suitable for high-throughput targeted

metabolomics and other applications requiring precise amino acid quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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